(E)-1-(1,3,3,4,4,4-Hexafluorobut-1-en-1-yl)-2-phenyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(1,3,3,4,4,4-Hexafluorobut-1-en-1-yl)-2-phenyldiazene is a synthetic organic compound characterized by the presence of a hexafluorobut-1-en-1-yl group and a phenyldiazene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,3,3,4,4,4-Hexafluorobut-1-en-1-yl)-2-phenyldiazene typically involves the reaction of hexafluorobut-1-ene with a suitable diazene precursor under controlled conditions. The reaction may require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1,3,3,4,4,4-Hexafluorobut-1-en-1-yl)-2-phenyldiazene can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The hexafluorobut-1-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors like temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(1,3,3,4,4,4-Hexafluorobut-1-en-1-yl)-2-phenyldiazene can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe or reagent to study biochemical pathways and interactions. Its fluorinated moiety can be particularly useful in imaging and diagnostic applications.
Medicine
Potential medical applications include the development of new pharmaceuticals or therapeutic agents. The compound’s unique properties may offer advantages in drug design and delivery.
Industry
In industry, this compound can be used in the production of specialty chemicals, materials, and coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which (E)-1-(1,3,3,4,4,4-Hexafluorobut-1-en-1-yl)-2-phenyldiazene exerts its effects depends on its specific application. In chemical reactions, it may act as a nucleophile or electrophile, participating in various reaction pathways. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated diazenes and related organic molecules with similar structural features. Examples include:
- (E)-1-(1,3,3,4,4,4-Hexafluorobut-1-en-1-yl)-2-methyldiazene
- (E)-1-(1,3,3,4,4,4-Hexafluorobut-1-en-1-yl)-2-ethyldiazene
Uniqueness
What sets (E)-1-(1,3,3,4,4,4-Hexafluorobut-1-en-1-yl)-2-phenyldiazene apart is its specific combination of a hexafluorobut-1-en-1-yl group and a phenyldiazene moiety. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Properties
CAS No. |
137731-01-2 |
---|---|
Molecular Formula |
C10H6F6N2 |
Molecular Weight |
268.16 g/mol |
IUPAC Name |
1,3,3,4,4,4-hexafluorobut-1-enyl(phenyl)diazene |
InChI |
InChI=1S/C10H6F6N2/c11-8(6-9(12,13)10(14,15)16)18-17-7-4-2-1-3-5-7/h1-6H |
InChI Key |
HOKHIQXTGNETNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(=CC(C(F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.